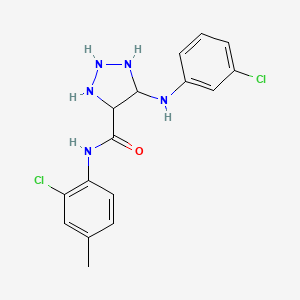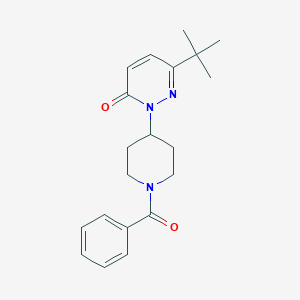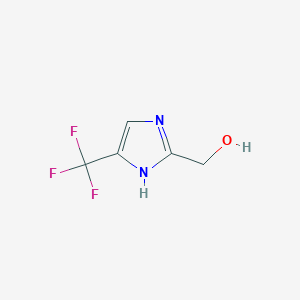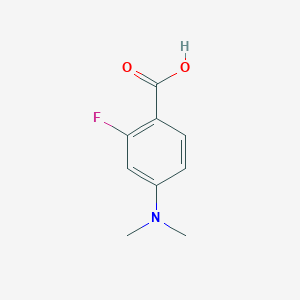
5-(3-chloroanilino)-N-(2-chloro-4-methylphenyl)triazolidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3-chloroanilino)-N-(2-chloro-4-methylphenyl)triazolidine-4-carboxamide, also known as CTZ, is a chemical compound with potential applications in scientific research. This compound belongs to the class of triazolidine-4-carboxamides and has been synthesized using various methods.
Applications De Recherche Scientifique
DNA Interaction Studies
Mizuno and Decker (1976) explored the interaction of a structurally similar compound, 5-(3-Methyl-1-triazeno)imidazole-4-carboxamide, with DNA. They found that this compound, when added to calf thymus DNA, resulted in rapid hydrolysis and less than 0.5% of the compound was recovered in DNA as methyl groups. This suggests potential applications in studying DNA modification and damage mechanisms【Mizuno & Decker, 1976】(source).
Antitumor Activity
Stevens et al. (1984) synthesized and examined antitumor imidazotetrazines, which share a similar structural motif with the compound . Their research indicates the potential of such compounds in developing novel antitumor agents, particularly as broad-spectrum agents against various types of cancer【Stevens et al., 1984】(source).
Synthesis of Azolopyrimidines and Quinolines
Almazroa, Elnagdi, and El‐Din (2004) studied the reaction of enaminones with aminoheterocycles, leading to the formation of azolopyrimidines and azolopyridines. This research shows the versatility of such compounds in synthesizing complex heterocyclic structures, which are often found in pharmacologically active molecules【Almazroa, Elnagdi, & El‐Din, 2004】(source).
Exploration of Polyazaheterocyclic Compounds
Sutherland and Tennant (1971) investigated the chemistry of polyazaheterocyclic compounds, including the synthesis of triazolo[4,5-d]pyrimidines. Their research provides insights into the synthesis and potential applications of complex heterocyclic compounds in various fields, including medicinal chemistry【Sutherland & Tennant, 1971】(source).
Investigation of NF-kappaB and AP-1 Gene Expression Inhibitors
Palanki et al. (2000) conducted structure-activity relationship studies on compounds related to N-[3, 5-bis(trifluoromethyl)phenyl][2-chloro-4-(trifluoromethyl)pyrimidin-5 -yl]carboxamide. This research highlights the potential of such compounds in modulating gene expression, particularly in the context of NF-kappaB and AP-1, which are critical in many inflammatory and cancer pathways【Palanki et al., 2000】(source).
Propriétés
IUPAC Name |
5-(3-chloroanilino)-N-(2-chloro-4-methylphenyl)triazolidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17Cl2N5O/c1-9-5-6-13(12(18)7-9)20-16(24)14-15(22-23-21-14)19-11-4-2-3-10(17)8-11/h2-8,14-15,19,21-23H,1H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNRBPUYAOAHERN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2C(NNN2)NC3=CC(=CC=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17Cl2N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-Methyl-2-[(2-methylpropan-2-yl)oxy]propan-1-amine;hydrochloride](/img/structure/B2688261.png)


![2-(4-nitrophenyl)-1-((tetrahydrofuran-2-yl)methyl)-1H-imidazo[4,5-b]quinoxaline](/img/structure/B2688265.png)
![(Z)-4-(piperidin-1-ylsulfonyl)-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2688266.png)

![4-{[(1-Methylazetidin-3-yl)methyl]amino}benzoic acid](/img/structure/B2688268.png)
![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2688271.png)


![N-(2,3-dimethylphenyl)-2-((4-oxo-3-(o-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2688276.png)
![1,8,12-Triazatricyclo[7.3.0.0,2,6]dodeca-2(6),9,11-trien-7-one](/img/structure/B2688278.png)

